molecular formula C14H15ClN2O3 B1680182 Itameline CAS No. 145071-44-9

Itameline

Cat. No.: B1680182
CAS No.: 145071-44-9
M. Wt: 294.73 g/mol
InChI Key: CTVQNEVLCGSTKL-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Itameline involves several steps. One common method starts with the preparation of pyridine-3-carboxaldehyde O-methyloxime. This intermediate is then subjected to further reactions to produce this compound. The specific reaction conditions and reagents used can vary, but typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process is optimized for efficiency and yield, ensuring that the compound can be produced in sufficient amounts for research and potential therapeutic use .

Chemical Reactions Analysis

Itameline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into different reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. These reactions often require specific catalysts and conditions to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized metabolites, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Itameline has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of cholinergic activity and receptor binding. Its ability to activate muscarinic receptors makes it valuable for understanding receptor-ligand interactions.

    Biology: In biological research, this compound is used to study the effects of cholinergic transmission on memory and cognitive function.

    Medicine: this compound’s potential therapeutic applications include the treatment of cognitive disorders such as Alzheimer’s disease. Its ability to enhance cholinergic transmission may help alleviate symptoms associated with these conditions.

    Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting cholinergic receptors. .

Mechanism of Action

Itameline exerts its effects by binding to and activating muscarinic receptors in the central nervous system. These receptors are involved in various physiological processes, including memory and cognitive function. By enhancing cholinergic transmission, this compound can improve memory and cognitive performance in animal models with impaired cholinergic function .

The molecular targets of this compound include the different subtypes of muscarinic receptors. Upon binding to these receptors, this compound activates intracellular signaling pathways that lead to the release of neurotransmitters and other signaling molecules. This activation ultimately results in improved cholinergic transmission and cognitive function .

Comparison with Similar Compounds

Itameline is unique in its ability to act as a nonselective muscarinic receptor agonist. Similar compounds include:

    Pilocarpine: A muscarinic receptor agonist used to treat dry mouth and glaucoma. Unlike this compound, Pilocarpine has a more selective action on certain muscarinic receptor subtypes.

    Bethanechol: Another muscarinic receptor agonist used to treat urinary retention. Bethanechol is more selective for muscarinic receptors in the bladder and gastrointestinal tract.

    Cevimeline: A muscarinic receptor agonist used to treat dry mouth in patients with Sjögren’s syndrome.

This compound’s nonselective agonist activity makes it a valuable tool for studying the overall effects of muscarinic receptor activation, whereas other compounds may be more suitable for targeting specific receptor subtypes.

Properties

CAS No.

145071-44-9

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

(4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C14H15ClN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+

InChI Key

CTVQNEVLCGSTKL-CXUHLZMHSA-N

SMILES

CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl

Isomeric SMILES

CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl

Canonical SMILES

CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl

Appearance

Solid powder

Key on ui other cas no.

145071-44-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime
RU 47213

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Itameline
Reactant of Route 2
Reactant of Route 2
Itameline
Reactant of Route 3
Reactant of Route 3
Itameline
Reactant of Route 4
Reactant of Route 4
Itameline
Reactant of Route 5
Reactant of Route 5
Itameline
Reactant of Route 6
Reactant of Route 6
Itameline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.